molecular formula C5H7ClN4O B2853317 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1823253-96-8

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2853317
CAS No.: 1823253-96-8
M. Wt: 174.59
InChI Key: QHFYUPWTDPWTLH-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole-3-carboxylates with 2-chloroethylamine under mild conditions. This reaction typically proceeds in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF) at room temperature . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. These methods utilize copper-on-charcoal as a heterogeneous catalyst, allowing for efficient and scalable production . The use of continuous flow reactors ensures consistent product quality and minimizes waste generation.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a chloroethyl group and a triazole ring, which imparts specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in various scientific fields.

Properties

IUPAC Name

1-(2-chloroethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O/c6-1-2-10-3-4(5(7)11)8-9-10/h3H,1-2H2,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFYUPWTDPWTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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